molecular formula C12H11N3O3S B11714251 2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid

2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B11714251
M. Wt: 277.30 g/mol
InChI Key: QIJOLPVMRAPYPX-QPEQYQDCSA-N
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Description

2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound with a thiazolidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both thiazolidine and hydrazone functionalities makes it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid typically involves the condensation of thiazolidine derivatives with hydrazones. One common method includes the reaction of thiazolidine-4-one with phenylmethylidenehydrazine under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups .

Scientific Research Applications

2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The thiazolidine ring and hydrazone moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

2-[(2Z)-2-[(Z)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C12H11N3O3S/c16-10(17)6-9-11(18)14-12(19-9)15-13-7-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,16,17)(H,14,15,18)/b13-7-

InChI Key

QIJOLPVMRAPYPX-QPEQYQDCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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